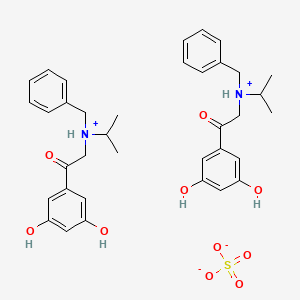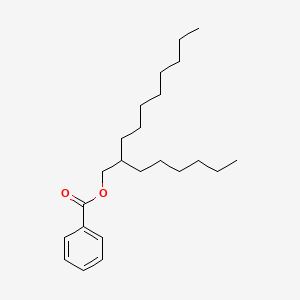
1-Decanol, 2-hexyl-, benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decanol, 2-hexyl-, benzoate is an organic compound that belongs to the class of esters It is derived from the reaction between 2-hexyldecanol and benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Decanol, 2-hexyl-, benzoate can be synthesized through the esterification reaction between 2-hexyldecanol and benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently. The product is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed using industrial-grade catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. After the reaction is complete, the product is separated and purified using industrial separation techniques such as distillation, filtration, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Decanol, 2-hexyl-, benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hexyldecanol and benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: 2-Hexyldecanol and benzoic acid.
Reduction: 2-Hexyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Decanol, 2-hexyl-, benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-decanol, 2-hexyl-, benzoate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing 2-hexyldecanol and benzoic acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include membrane disruption, enzyme inhibition, and modulation of signaling pathways.
Comparación Con Compuestos Similares
1-Decanol, 2-hexyl-, benzoate can be compared with other similar esters such as:
2-Hexyl-1-decanol benzoate: Similar structure but different alkyl chain length.
1-Decanol benzoate: Lacks the hexyl substitution, resulting in different physical and chemical properties.
2-Hexyl-1-decanol acetate: Different ester group, leading to variations in reactivity and applications.
Propiedades
Número CAS |
163883-40-7 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-hexyldecyl benzoate |
InChI |
InChI=1S/C23H38O2/c1-3-5-7-9-10-13-17-21(16-12-8-6-4-2)20-25-23(24)22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 |
Clave InChI |
FYHVUGCQEFBZTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


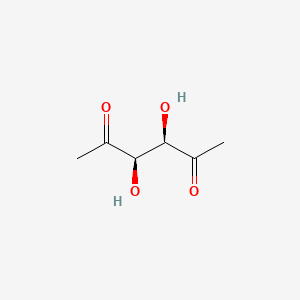
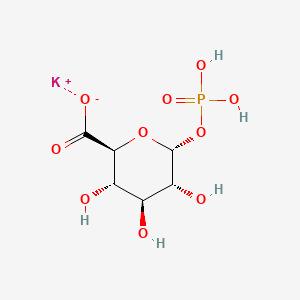

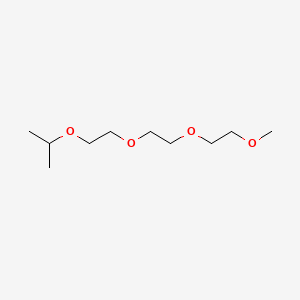

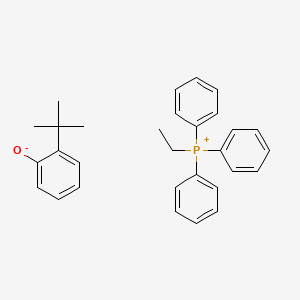

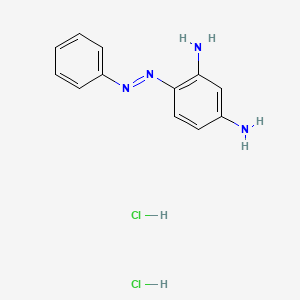
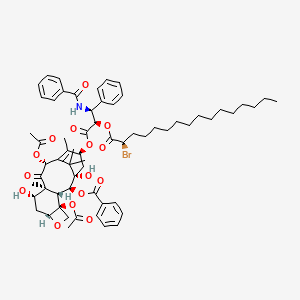
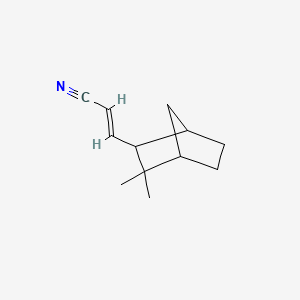
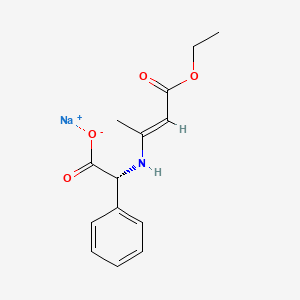
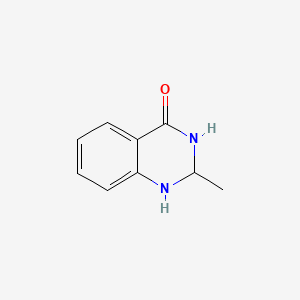
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
